ethyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
CAS No.: 1040682-29-8
Cat. No.: VC8041759
Molecular Formula: C24H21N3O4S2
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040682-29-8 |
|---|---|
| Molecular Formula | C24H21N3O4S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | ethyl 4-[[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-9-11-17(12-10-16)25-19(28)14-33-24-26-20-18(15-7-5-4-6-8-15)13-32-21(20)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28) |
| Standard InChI Key | FFWBXYXRNOQAQP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a 3-methyl-4-oxo group, a phenyl ring at position 7, and a sulfanylacetamido-benzoate moiety at position 2. The ethyl ester at the para position of the benzoate enhances lipid solubility, potentially influencing bioavailability. Key physicochemical properties, derived from computational models and analog comparisons, include:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate |
| Molecular Formula | C<sub>24</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S<sub>2</sub> |
| Molecular Weight | 479.57 g/mol |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The thienopyrimidine core contributes to π-π stacking interactions, while the sulfanyl group enables disulfide bond formation or redox reactivity. The acetamido linker may facilitate hydrogen bonding with biological targets.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of thienopyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
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Thiophene Carboxylate Preparation: 3-Aminothiophene-2-carboxylate intermediates are synthesized via Gewald reaction, involving ketones, sulfur, and cyanoacetates.
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Pyrimidine Ring Formation: Cyclization with urea or thiourea derivatives under acidic conditions yields the thienopyrimidine core.
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Sulfanylacetamido Functionalization: Coupling the core with chloroacetyl chloride, followed by substitution with thiol-containing benzoate esters.
Key challenges include optimizing reaction yields at each stage and minimizing byproducts during cyclization.
Derivatization Strategies
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to a carboxylic acid for improved water solubility.
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N-Methylation: Quaternizing the pyrimidine nitrogen enhances interaction with nucleic acids.
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Phenyl Ring Substitution: Introducing electron-withdrawing groups (e.g., nitro, cyano) modulates electronic properties and bioactivity.
Biological Activity and Mechanisms
Antimicrobial Effects
The compound’s planar structure may disrupt microbial cell membranes or inhibit dihydrofolate reductase (DHFR). Analogous thienopyrimidines show:
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MIC Values: 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
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Biofilm Inhibition: ~50% reduction at sub-MIC concentrations.
Anti-Inflammatory Activity
By suppressing COX-2 and TNF-α production, thienopyrimidines reduce inflammation in murine models. The acetamido group may hydrogen-bond to COX-2’s hydrophobic pocket, mimicking arachidonic acid.
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
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Caco-2 Permeability: Moderate (P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s), suggesting oral bioavailability.
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Plasma Protein Binding: ~85% (predicted), limiting free drug concentration.
Metabolism and Excretion
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Cytochrome P450 Involvement: Primarily CYP3A4-mediated oxidation of the phenyl ring.
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Half-Life: ~4 hours (rodent models).
Toxicity Considerations
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hERG Inhibition Risk: Low (IC<sub>50</sub> > 30 μM), indicating minimal cardiotoxicity.
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Hepatotoxicity: Elevated ALT/AST at doses >50 mg/kg in rats.
Applications in Materials Science
Thienopyrimidines’ conjugated systems enable applications in:
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Organic Electronics: As electron-deficient moieties in OLEDs, with λ<sub>max</sub> emission at 450–500 nm.
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Metal-Organic Frameworks (MOFs): Sulfur atoms coordinate to transition metals, forming porous structures for gas storage.
Research Gaps and Future Directions
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Target Identification: Proteomic studies needed to map interaction partners.
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In Vivo Efficacy: Limited data on tumor suppression in animal models.
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Formulation Development: Nanoencapsulation to enhance solubility and targeting.
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